molecular formula C21H23NO4 B2726207 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone CAS No. 370841-98-8

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone

Cat. No.: B2726207
CAS No.: 370841-98-8
M. Wt: 353.418
InChI Key: JAQQMTRBQLKIHD-UHFFFAOYSA-N
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Description

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone is a synthetic chemical agent designed for research applications, particularly in medicinal chemistry and neuropharmacology. Its core structure is based on the 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) scaffold, which is known to be a conformationally restricted analog of phenylalkylamine compounds . The TDIQ core is of significant research interest because it has demonstrated a unique and selective affinity for α2-adrenergic receptor subtypes (α2A, α2B, and α2C) . Preclinical studies on the TDIQ structure suggest it may act as an agonist or partial agonist at these receptors and has been investigated for potential anxiolytic-like effects and the suppression of appetitive behaviors, all while exhibiting a wide dissociation between efficacy and side effects like motor impairment . The addition of the 1-(p-tolyl)ethanone moiety in this specific analog is intended to modulate the compound's physicochemical properties and receptor interaction profile, providing researchers with a tool to explore structure-activity relationships. This compound is supplied solely for research purposes in laboratory settings, such as investigating signaling pathways of G-protein coupled receptors (GPCRs) and for the development of novel pharmacological probes.

Properties

IUPAC Name

2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13-4-6-14(7-5-13)17(23)11-16-19-15(8-9-22(16)2)10-18-20(21(19)24-3)26-12-25-18/h4-7,10,16H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQQMTRBQLKIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2C3=C(C4=C(C=C3CCN2C)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone , commonly referred to as compound 1 , is a synthetic derivative of isoquinoline alkaloids. This compound exhibits a unique structure that suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.41 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

Research into the biological activity of compound 1 indicates several potential mechanisms through which it may exert its effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoquinoline compounds exhibit antimicrobial properties. For example, related compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Isoquinoline derivatives are known for their anticancer activities. Compound 1 may interfere with cell proliferation and induce apoptosis in cancer cells. The specific pathways involved remain to be fully elucidated.
  • Cytotoxicity : The cytotoxic effects of compound 1 have been evaluated in vitro. The IC50 values (the concentration required to inhibit cell growth by 50%) for similar compounds have been reported in various studies, indicating a range of efficacy depending on the cell type .

Table 1: Biological Activity Summary of Compound 1

Activity TypeAssessed CompoundsResults
AntimicrobialCompound 1 and related isoquinolinesActive against S. aureus
CytotoxicityVarious cancer cell linesIC50 values range: 20-30 μM
AnticancerRelated isoquinoline derivativesInduction of apoptosis

Case Studies

Several studies have explored the biological activity of isoquinoline derivatives similar to compound 1:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of several isoquinoline derivatives against common pathogens. Compound 1 showed promising results against Gram-positive bacteria .
  • Cytotoxicity Evaluation : In vitro tests were conducted on human cancer cell lines to determine the cytotoxic effects of compound 1. The results indicated that it could significantly reduce cell viability at concentrations within the low micromolar range .
  • Mechanistic Insights : Research into the mechanisms revealed that isoquinoline derivatives might interact with DNA or various cellular receptors, leading to altered gene expression and subsequent cell death in cancer models .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the treatment of neurological conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that compounds related to isoquinoline structures can modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, a patent describes its use as a medicament for treating these diseases by influencing specific biological pathways associated with neurodegeneration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. The compound's structure suggests it may interact with cellular mechanisms involved in cancer proliferation and apoptosis. In particular, derivatives have been reported to inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways that control cell cycle progression .

Antimicrobial Properties

Research has indicated that compounds similar to 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone exhibit antimicrobial activity against a range of pathogens. Studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . This antimicrobial action is particularly relevant in developing new antibiotics or antifungal treatments.

Case Studies

Study Focus Findings
Patent WO2014193781A1Neurological DisordersThe compound demonstrated efficacy in treating Alzheimer's and Parkinson's diseases through modulation of neurotransmitter systems .
RSC AdvancesAntimicrobial ActivityIsoquinoline derivatives showed significant inhibition against various bacteria and fungi, suggesting potential for new antimicrobial agents .
PMC6854567Anticancer ActivityThe compound was linked to reduced proliferation of cancer cells via targeted cellular pathways .

Comparison with Similar Compounds

Key Structural Features and Modifications

The target compound’s unique substituents distinguish it from analogs. Below is a comparative analysis:

Compound Name & Source Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes
Target Compound 4-Methoxy, 6-methyl, p-tolyl ethanone ~327.38 (estimated) Presumed microtubule interference (inference from analogs)
1-(4-Methoxy-6-methyl... ethanone () Ethyl ethanone at position 9 263.29 Structural analog; activity unspecified
Compound 5 () Ethylcarbamate, methoxy groups, isobenzofuranone Not specified Antiproliferative, 64% synthesis yield
6-Benzoyl-5-(3,4,5-trimethoxyphenyl)... () Benzoyl, trimethoxyphenyl Not specified Enhanced tubulin binding (inference)
4-(4-Methoxy-6-methyl... pyrazol-3-one () Pyrazol-3-one heterocycle Not specified Bioactivity uncharacterized

Critical Analysis of Divergences and Limitations

  • Contradictions in Activity : While and highlight antiproliferative effects, the exact potency of the target compound remains unverified. The trimethoxyphenyl analog () may exhibit superior tubulin binding due to its planar aromatic system, whereas the p-tolyl group’s steric bulk might limit efficacy.
  • Data Gaps : Molecular weights and detailed pharmacokinetic data (e.g., IC₅₀ values) for the target compound are absent, limiting direct comparisons.

Q & A

Q. Methodological Considerations :

  • Reaction Optimization : Use Ag₂SO₄ as a catalyst in DMSO under reflux for efficient coupling (observed in analogous syntheses) .
  • Purification : Ethanol recrystallization yields high-purity crystals suitable for structural validation .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, reflux, 12h65-70
MethoxylationCH₃ONa, DMF, 80°C75
AcylationAg₂SO₄, DMSO, reflux60

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • X-ray Crystallography : Resolves molecular conformation, dihedral angles (e.g., 7.55° between quinoline rings), and π-π stacking interactions (3.612–3.771 Å) critical for stability .
  • FT-IR (KBr Pellet) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR distinguishes methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Methodological Note : For ambiguous spectral data, combine crystallography with DFT calculations to validate electronic environments .

How can researchers resolve contradictions in spectral data or crystallographic refinements?

Q. Advanced Research Focus

  • Multi-Technique Validation : Cross-validate NMR/IR with X-ray data. For example, torsional strain in the dioxolo ring may cause NMR signal splitting but is resolved via crystallography .
  • Refinement Software : Use SHELXL97 for hydrogen atom placement and thermal parameter constraints to reduce R-factor discrepancies .
  • Data Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., humidity, solvent purity) to isolate experimental artifacts .

What computational strategies are recommended for modeling the compound’s conformational dynamics?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on torsional angles using AMBER or CHARMM force fields.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dihedral angles and compare with crystallographic data .
  • Docking Studies : Map interactions with biological targets (e.g., opioid receptors) using AutoDock Vina, leveraging structural analogs from Clarke’s Analysis of Drugs and Poisons .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced Research Focus

Core Modifications : Replace the p-tolyl group with 4-methoxyphenyl (as in CAS 88309-30-2) to assess electronic effects on bioactivity .

Stereochemical Probes : Synthesize enantiomers using chiral catalysts (e.g., (R)-BINOL) to evaluate stereospecific interactions .

Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., dioxolo oxygen) .

Q. Table 2: SAR Design Framework

ModificationHypothesisAssay Model
Methoxy → EthoxyEnhanced lipophilicityLogP measurement
Methyl → MorpholineImproved solubilityKinetic solubility

What theoretical frameworks guide experimental design for this compound?

Q. Methodological Foundation

  • Linking to Conceptual Models : Align synthesis with heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) .
  • Hypothesis-Driven Research : Frame studies around opioid receptor modulation, informed by structural analogs in Clarke’s Analysis .
  • Iterative Refinement : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

How should crystallographic data be analyzed to confirm molecular packing interactions?

Q. Advanced Technical Focus

  • Mercury Software : Analyze π-π stacking distances (3.5–4.0 Å) and hydrogen-bond networks .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) contributing to lattice stability .
  • Validation Metrics : Ensure R < 5% and R-free < 7% for high-confidence refinements .

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